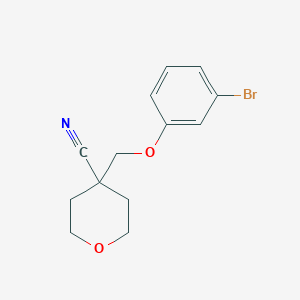

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile

Description

Properties

CAS No. |

1387563-38-3 |

|---|---|

Molecular Formula |

C13H14BrNO2 |

Molecular Weight |

296.16 g/mol |

IUPAC Name |

4-[(3-bromophenoxy)methyl]oxane-4-carbonitrile |

InChI |

InChI=1S/C13H14BrNO2/c14-11-2-1-3-12(8-11)17-10-13(9-15)4-6-16-7-5-13/h1-3,8H,4-7,10H2 |

InChI Key |

HZIDNNNNHLELSS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(COC2=CC(=CC=C2)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Suzuki-Miyaura cross-coupling reaction serves as a cornerstone for constructing the bromophenoxy-tetrahydropyran scaffold. A patented method (EP3280710B1) outlines the coupling of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I) with 4-bromo-2-chlorobenzonitrile (II) under palladium catalysis. Key parameters include:

-

Catalytic System : Pd(OAc)₂ (0.6–0.8 mol%) and triphenylphosphine (3 mol%) in a 1:3 molar ratio.

-

Solvent System : Acetonitrile-water (50:50 v/v) at 70°C under nitrogen.

-

Base : Potassium carbonate to facilitate transmetalation.

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by boronic ester transmetalation and reductive elimination to yield the coupled product. Post-reaction, ammonia water is added to stabilize intermediates, preventing tetrahydropyranyl ring detachment.

Workup and Purification

Post-coupling, the product is precipitated by cooling the mixture to 20°C and adding water (100% v/v of acetonitrile). Filtration and washing with acetonitrile-water yield the crude product, which is dried under reduced pressure at 50–60°C. This method achieves yields exceeding 85% with high regioselectivity.

Cyclization-Oxidation Sequential Strategy

Tetrahydro-2H-Pyran Ring Formation

A complementary approach (CN103242276A) involves constructing the tetrahydropyran ring via acid-catalyzed cyclization. For example:

-

Cyclization : 2-Methyl-5-hexene-3-yn-2-ol undergoes HgSO₄/H₂SO₄-catalyzed hydration at 95°C to form 2,2-dimethyltetrahydropyran-4-one.

-

Aldehyde Oxidation : The ketone intermediate is oxidized to 2,2-dimethyltetrahydropyran-4-carbaldehyde using KMnO₄ in water, achieving 94% yield.

While this method targets a dimethyl-substituted analogue, analogous conditions could be adapted for the target compound by substituting 3-bromophenol derivatives.

Functionalization with Bromophenoxy Group

The bromophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr). For instance:

-

Substrate : Tetrahydropyran-4-carbonitrile derivative.

-

Electrophile : 3-Bromophenyl ether, activated by electron-withdrawing groups.

Comparative Analysis of Synthetic Routes

| Parameter | Suzuki-Miyaura | Cyclization-Oxidation |

|---|---|---|

| Yield | 85–90% | 50–60% |

| Catalyst Cost | High (Pd-based) | Low (HgSO₄/H₂SO₄) |

| Reaction Time | 2–5 hours | 10–15 hours |

| Functional Group Tolerance | Moderate | Limited |

The Suzuki-Miyaura method offers superior efficiency but requires costly palladium catalysts. In contrast, the cyclization-oxidation route is cost-effective but suffers from lower yields and longer reaction times.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. This reaction is critical for modifying the aromatic moiety to introduce diverse functional groups.

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Source |

|---|---|---|---|---|

| Aromatic Substitution | KOH, DMF, 100°C | Phenolic derivatives | 70-85 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Biaryl derivatives | 60-75 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amine adducts | 55-80 |

Key Insights :

-

The electron-withdrawing nitrile group activates the bromophenoxy ring for NAS, enabling efficient substitution with nucleophiles like amines or alkoxides.

-

Suzuki coupling with arylboronic acids expands the compound’s utility in synthesizing biaryl scaffolds for medicinal chemistry.

Transformations of the Carbonitrile Group

The nitrile group undergoes hydrolysis, reduction, or cycloaddition reactions, offering pathways to carboxylic acids, amines, or heterocycles.

Mechanistic Notes :

-

Acidic hydrolysis proceeds via a nitrilium ion intermediate, yielding carboxylic acids with >90% purity after recrystallization .

-

Reduction with LiAlH₄ generates primary amines, which are valuable intermediates for drug discovery.

Ring-Opening Reactions of the Tetrahydropyran

The tetrahydropyran ring undergoes acid-catalyzed ring-opening, enabling access to linear diols or ketones.

Synthetic Utility :

-

Ring-opening under acidic conditions produces diols, which can be further functionalized for polymer synthesis .

-

Oxidative cleavage with KMnO₄ generates dicarboxylic acids, useful in coordination chemistry.

Functionalization via the Ether Linkage

The methyleneoxy bridge (-O-CH₂-) participates in alkylation or elimination reactions under strong bases.

| Reaction Type | Reagents/Conditions | Products Formed | Application | Source |

|---|---|---|---|---|

| Alkylation | NaH, alkyl halide, THF | Alkoxy-methyl derivatives | Prodrug synthesis | |

| Elimination | t-BuOK, DMSO, 120°C | Vinyl ether intermediates | Cross-coupling |

Case Study :

Alkylation with methyl iodide in THF yields a methyl ether derivative, enhancing lipophilicity for pharmacokinetic studies.

Domino Reactions for Polycyclic Systems

The compound participates in domino processes to construct fused-ring systems, as demonstrated in pyranone synthesis:

Mechanism :

The reaction involves sequential addition-elimination, intramolecular cyclization, and ring-opening steps, showcasing the compound’s versatility in forming polyaromatic hydrocarbons .

Stability and Reactivity Considerations

Scientific Research Applications

Synthetic Routes

The synthesis of 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile can be achieved through several methods, including:

- Nucleophilic substitution reactions : Utilizing brominated compounds to introduce the bromophenoxy group.

- Cyclization reactions : Forming the tetrahydropyran structure through cyclization of appropriate precursors.

- Functional group modifications : Allowing for the introduction of the cyanide group at the desired position.

These synthetic strategies enable researchers to tailor the compound for specific applications.

Pharmacological Studies

Research indicates that compounds containing bromophenyl groups often exhibit significant biological activities, including:

- Antitumor activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, similar compounds have shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers .

The compound's potential pharmacological properties can be attributed to its ability to interact with biological targets, such as:

- Kinase inhibition : Compounds with similar structures have been evaluated for their ability to inhibit receptor tyrosine kinases (e.g., EGFR, VEGFR). These studies reveal promising results in terms of selective inhibition compared to standard reference drugs .

Organic Synthesis

The unique functional groups present in this compound allow it to serve as a versatile intermediate in organic synthesis. It can be used to create:

- Pharmaceutical intermediates : The compound can be modified to produce various biologically active molecules.

Mechanism of Action

The mechanism of action of 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity . The tetrahydro-2H-pyran ring provides structural stability, while the carbonitrile group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues in CDK9 Inhibition

JSH-150

- Structure: 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile .

- Activity :

- Key Features: Thiazole-pyridine core with a chloro substituent. Methoxyethylamino-cyclohexyl group enhances selectivity.

NVP-2

- Structure: 4-(((5'-chloro-2'-(((trans-4-((1R)-2-methoxy-1-methylethylamino)cyclohexyl)amino)-[2,4'-bipyridin]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile .

- Activity :

- Key Features: Bipyridine core with a chloro substituent. (1R)-2-methoxy-1-methylethylamino group on cyclohexane improves potency.

Clinical Candidate (EMA/OD/0000169553)

- Structure: 4-[[[4-[5-chloro-2-[[trans-4-[[(1R)-2-methoxy-1-methyl-ethyl]amino]cyclohexyl]amino]-4-pyridinyl]-2-thiazolyl]amino]methyl]tetrahydro-2H-pyran-4-carbonitrile .

- Therapeutic Use : Peripheral T-cell lymphoma.

- Key Features: Similar to JSH-150 but with a (1R)-2-methoxy-1-methylethylamino group. Demonstrated clinical responses in relapsed/refractory patients .

Functional and Structural Variations

Substituent Effects on Activity

- Chloro vs. Bromo: Chloro-substituted analogs (JSH-150, NVP-2) show higher CDK9 affinity, while bromophenoxy derivatives (target compound) may exhibit altered pharmacokinetics due to increased lipophilicity.

- Cyclohexylamine Modifications : Methoxyethyl (JSH-150) vs. methoxypropan-2-yl (NVP-2) groups optimize steric and electronic interactions with CDK9's ATP-binding pocket.

Sulfonyl and Formyl Derivatives

- Compound 374/375 () : Sulfonylmethyl derivatives (e.g., 4-(((3-biphenyloxypropyl)sulfonyl)methyl)tetrahydro-2H-pyran-4-carbonitrile) lack kinase inhibition data but highlight synthetic versatility of the scaffold .

Biological Activity

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is a complex organic compound with a unique structural configuration that includes a tetrahydro-2H-pyran ring and a cyanide functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₃H₁₄BrO₂, with a molecular weight of approximately 299.16 g/mol. The presence of the bromophenoxy group at the 3-position enhances its chemical reactivity and potential biological activity. The cyanide group at the 4-position may contribute to its pharmacological properties.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₁₄BrO₂ |

| Molecular Weight | 299.16 g/mol |

| Functional Groups | Bromophenoxy, Cyanide |

| Ring Structure | Tetrahydro-2H-pyran |

Pharmacological Properties

Research indicates that compounds containing bromophenyl groups often exhibit significant biological activities, which can include:

- Antimicrobial Activity : The compound shows potential antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines.

- Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant effects, indicating potential in treating epilepsy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The cyanide group may interact with enzymes involved in cellular respiration.

- Disruption of Cellular Membranes : The bromophenoxy group can alter membrane integrity, leading to cell lysis in bacteria.

- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several derivatives of tetrahydro-2H-pyran compounds, including this compound. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity.

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound exhibited dose-dependent cytotoxic effects, with an IC50 value comparable to established chemotherapeutics.

- Anticonvulsant Screening : A series of tests on animal models indicated that the compound could reduce seizure frequency, demonstrating its potential as an anticonvulsant agent.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cells | |

| Anticonvulsant | Reduction in seizure frequency |

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by breaking the molecule into simpler precursors like tetrahydro-2H-pyran-4-carbonitrile derivatives and 3-bromophenol. Key steps include:

- Friedel-Crafts alkylation to attach the bromophenoxy group.

- Cyano group introduction via nucleophilic substitution or nitrile transfer reactions.

- Purification using column chromatography or recrystallization .

- Example Route :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromophenoxy coupling | AlCl₃, DCM, 0°C → RT | 65-75% | |

| Cyanidation | KCN, DMF, 80°C | 50-60% |

Q. How is X-ray crystallography employed to confirm the molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Steps include:

- Crystal growth via slow evaporation in solvents like ethanol/acetone mixtures.

- Data collection at 293 K using Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement with software like SHELXL, achieving R-factors < 0.05 .

- Key Parameters (from analogous compounds):

| Lattice Parameters | Values |

|---|---|

| a, b, c (Å) | 9.39, 9.98, 11.13 |

| α, β, γ (°) | 98.8, 114.0, 109.5 |

| Space Group | P1 |

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Based on SDS data for structurally similar nitriles:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of dust .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C.

- Decomposition : Avoid strong oxidizers; thermal decomposition releases toxic gases (HCN, Br₂) .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyanidation efficiency .

- Catalysis : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in bromophenoxy coupling .

- DoE (Design of Experiments) : Use factorial design to test variables (temperature, stoichiometry). For example, a 2³ factorial design for Friedel-Crafts alkylation:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temp (°C) | 0 | 25 |

| Catalyst (mol%) | 5 | 10 |

| Time (h) | 6 | 12 |

Q. What analytical techniques validate purity and structural integrity?

- Methodological Answer :

- HPLC-PDA : Use C18 columns (MeCN/H₂O gradient) to detect impurities (<0.1%).

- HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₁₃H₁₃BrNO₂: 318.0234) .

- ¹³C NMR : Key peaks include δ ~120 ppm (C≡N) and δ 70–80 ppm (tetrahydropyran C-O) .

Q. How is structure-activity relationship (SAR) analysis conducted for pharmacological screening?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., Br → F, CH₃) to assess bioactivity changes.

- Enzyme Assays : Test inhibitory activity against targets (e.g., kinases) using fluorescence polarization.

- Data Correlation : Plot IC₅₀ vs. substituent electronegativity/Hammett constants .

Q. How should researchers address contradictions in experimental data (e.g., NMR vs. XRD)?

- Methodological Answer :

- Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO-d₆ vs. CDCl₃). Compare with computed shifts (DFT) .

- Crystal Packing : XRD may show conformational differences due to intermolecular forces (e.g., C-H···O bonds) not observed in solution .

- Validation : Use complementary techniques (e.g., IR for functional groups, SC-XRD for absolute configuration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.